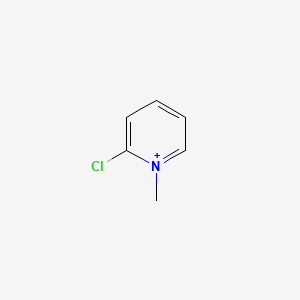

2-Chloro-1-methylpyridinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-methylpyridinium, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClN+ and its molecular weight is 128.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-1-methylpyridinium iodide is predominantly used as a reagent in organic synthesis . It facilitates the formation of complex molecules through various chemical reactions:

- Dehydrative Coupling Reactions : This compound acts as a dehydrating agent, promoting the conversion of alcohols and carboxylic acids into esters and amides. It is particularly effective in synthesizing derivatives of lactones and ketenes from corresponding substrates .

- Peptide Synthesis : The reagent is employed as a coupling agent in peptide synthesis, allowing for the formation of peptide bonds without significant racemization. Its low toxicity and simple reaction conditions make it a preferred choice over other coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Electrochemistry

The compound plays a significant role in electrochemical applications , particularly in the development of advanced energy storage devices:

- Battery Technology : Due to its ionic properties, this compound iodide is utilized in the formulation of ionic liquids that serve as electrolytes in batteries and supercapacitors .

- Electrochemical Studies : It is also used in research focused on electrochemical processes, enhancing the performance of various electrochemical systems .

Biological Research

In biological studies, this compound iodide has shown potential for:

- Drug Development : The compound is investigated for its effects on cellular processes, aiding in the discovery and development of new pharmaceuticals .

- Toxicology Studies : Its application extends to toxicological assessments where it helps evaluate the safety profiles of new compounds .

Material Science

The compound contributes to advancements in material science through its use in:

- Synthesis of Advanced Materials : It is involved in the development of polymers and nanomaterials, enhancing their mechanical and thermal properties for industrial applications .

- Cross-Linking Agents : this compound iodide serves as a zero-length cross-linker in the preparation of cross-linked gelatin sponges and hyaluronic acid films, which are crucial for biomedical applications .

Case Study 1: Peptide Synthesis

In a study published by Hoppe-Seyler, researchers demonstrated the efficacy of this compound iodide as a coupling reagent for synthesizing peptides with protected di- and trifunctional amino acids. The results indicated that this reagent provided higher yields with minimal racemization compared to traditional methods .

Case Study 2: Ionic Liquids

Research highlighted the use of this compound iodide as a precursor for synthesizing ionic liquids. These ionic liquids were characterized by their high thermal stability and low volatility, making them suitable for various applications including solvents for chemical reactions and electrochemical devices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Ester and amide formation; peptide synthesis | Low toxicity; efficient coupling |

| Electrochemistry | Electrolytes in batteries; supercapacitors | Enhanced ionic conductivity |

| Biological Research | Drug development; toxicology studies | Insights into cellular processes |

| Material Science | Polymer development; cross-linking agents | Improved material properties |

Propiedades

IUPAC Name |

2-chloro-1-methylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN/c1-8-5-3-2-4-6(8)7/h2-5H,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPNOVHKCAAQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196548 |

Source

|

| Record name | 2-Chloro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45528-84-5 |

Source

|

| Record name | 2-Chloro-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045528845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.